

Negative regulation of TCR signaling by HPK1

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Negative Regulation of T-Cell Receptor Signaling by HPK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It is a critical negative regulator of immune cell function, particularly in T-lymphocytes.[3][4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and serves as an intracellular immune checkpoint, attenuating the signaling cascade to prevent excessive immune responses and maintain homeostasis.[1][2][6] However, in the context of malignancy, this braking mechanism can be co-opted by tumors to evade immune surveillance. [6] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and destroy cancer cells.[6] Consequently, inhibiting HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][6] Genetic inactivation or pharmacological inhibition of HPK1's kinase activity has been shown to restore and enhance T-cell activation, cytokine production, and anti-tumor responses, making it a compelling drug target.[4][7][8]

The HPK1 Signaling Pathway: A Mechanism of Attenuation

TCR engagement initiates a complex signaling cascade essential for T-cell activation. This process involves the phosphorylation of the TCR complex, activation of key kinases like Lck

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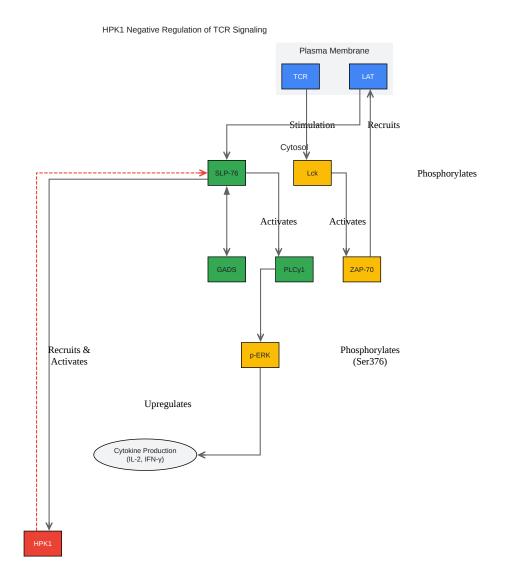
and ZAP-70, and the formation of a multi-protein "signalosome" around adaptor proteins like Linker for Activation of T-cells (LAT) and SH2 Domain-containing Leukocyte Protein of 76 kDa (SLP-76).[9]

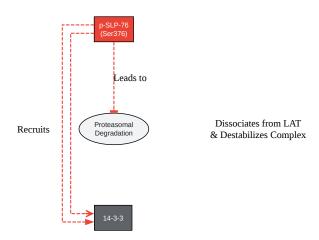
HPK1 functions as a key negative regulator within this pathway. Following TCR stimulation, HPK1 is recruited to the signalosome where it inducibly associates with the adaptors SLP-76 and GADS (GRB2-related adapter protein).[10] The primary mechanism of HPK1-mediated suppression involves the direct phosphorylation of SLP-76 at a specific serine residue, Serine 376 (S376).[4][11][12]

This phosphorylation event creates a docking site for 14-3-3 adapter proteins.[10][13] The recruitment of 14-3-3 proteins to the phosphorylated SLP-76 initiates the destabilization of the TCR signaling complex.[2][11] This leads to the dissociation of the SLP-76/GADS/14-3-3 complex from LAT microclusters at the immune synapse.[14] Ultimately, this process culminates in the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively terminating the downstream signal.[11]

The consequences of this negative feedback loop are a significant attenuation of key T-cell activation pathways, including reduced phosphorylation of Phospholipase C-gamma 1 (PLCy1) and Extracellular signal-regulated kinase (ERK), diminished calcium flux, and decreased activation of transcription factors like AP-1 and NFAT.[5][10][11][15] This leads to reduced T-cell proliferation and lower production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-y).[15][16][17]







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Caption: The HPK1-mediated negative feedback loop in TCR signaling.



Consequences of HPK1 Regulation on T-Cell Subsets

The inhibitory function of HPK1 extends to various T-cell populations, influencing overall antitumor immunity.

- Effector T-Cells: Genetic deletion (knockout) or inactivation of HPK1's kinase domain (kinase-dead) in mice leads to enhanced and sustained TCR signaling.[4] This results in increased proliferation and heightened production of effector cytokines.[16] In tumor models, HPK1 kinase-dead mice exhibit superior tumor growth inhibition, which is accompanied by an increase in effector CD8+ T-cell function.[8]
- Regulatory T-Cells (Tregs): HPK1 plays a role in maintaining the suppressive function of
 Tregs.[18] HPK1-deficient (HPK1-/-) Tregs are less effective at inhibiting the proliferation of
 effector T-cells.[18] Furthermore, upon stimulation, HPK1-/- Tregs show an aberrant cytokine
 profile, including the uncharacteristic expression of IL-2, IFN-y, and pro-inflammatory
 chemokines.[18] This suggests that inhibiting HPK1 may simultaneously boost effector T-cell
 function while impairing the immunosuppressive activity of Tregs.
- T-Cell Exhaustion: High expression of HPK1 is correlated with increased T-cell exhaustion
 and worse patient survival in several cancer types.[7][19] In mouse models, T-cells infiltrating
 tumors in HPK1 knockout mice are less exhausted, more active, and more proliferative.[19]
 This indicates that targeting HPK1 can help reverse T-cell dysfunction within the tumor
 microenvironment.
- CAR-T Cells: The efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy can be limited by T-cell exhaustion. Genetic depletion or pharmacological inhibition of HPK1 has been shown to improve the efficacy of CAR-T cell therapies in preclinical models of both hematological and solid tumors.[7][19]

Pharmacological Inhibition of HPK1 for Cancer Immunotherapy

The critical role of HPK1's kinase activity in immune suppression makes it an attractive target for small molecule inhibitors.[8] Pharmacological inhibition of HPK1 aims to replicate the



phenotype of genetic deletion, thereby unleashing a more potent anti-tumor immune response. [16] Several HPK1 inhibitors are currently in preclinical and clinical development.

Quantitative Data on HPK1 Inhibition

The following tables summarize key quantitative data related to the effects of HPK1 inhibition from preclinical studies.

Table 1: Potency of Select HPK1 Inhibitors

Compound	Biochemical IC50	Cellular pSLP-76 (S376) Inhibition	Reference
KHK-6	20 nM	Significant inhibition of CD3/CD28-induced phosphorylation	[4]
NDI-101150	Potent, selective inhibitor	Sustained inhibition of >50% observed at all doses tested in Phase 1/2 trial	[20]
BGB-15025	Potent, selective inhibitor	Preclinical antitumor effects observed	[21]

| A-745 | Potent, selective chemical probe | Demonstrates excellent cellular selectivity |[22] |

Table 2: Functional Effects of HPK1 Deletion or Inhibition on T-Cells



Model System	Condition	Measured Effect	Fold Change / % Increase	Reference(s)
HPK1 Knockout Jurkat T-Cells	OKT3 Stimulation	IL-2 Production	Significant increase vs. control	[11][17]
HPK1 Knockout Mouse T-Cells	Anti-CD3/CD28 Stimulation	IFN-γ & IL-2 Production	Increased Th1 cytokines	[16]
Human CD8+ T- Cells	HPK1 Inhibitor (1 μΜ)	IL-2 Secretion	~2-4 fold increase	[23]
Human CD8+ T- Cells	HPK1 CRISPR Knockout	IFN-γ Secretion	~2 fold increase	[23]
HPK1 Kinase- Dead Mouse CD8+ T-Cells	Chronic LCMV Infection	Effector CD8 T- Cell Function	Enhanced viral clearance	[8]

| Human PBMCs | BGB-15025 + Tislelizumab | Objective Response Rate (ORR) | 18.4% (combination) vs. 0% (mono) |[24] |

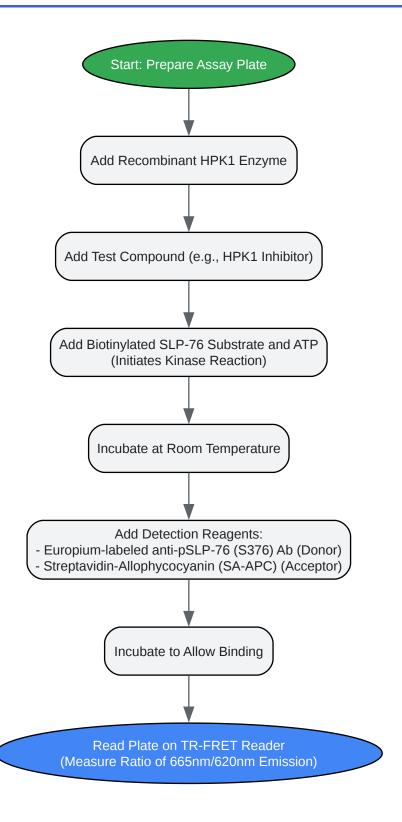
Key Experimental Protocols & Workflows

Studying the role of HPK1 requires a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.

In Vitro HPK1 Kinase Assay (TR-FRET)

This assay biochemically measures the kinase activity of HPK1 by detecting the phosphorylation of its substrate, SLP-76.





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Caption: Workflow for a TR-FRET based HPK1 kinase assay.

Methodology:



- Preparation: Dilute recombinant HPK1 enzyme, biotinylated SLP-76 peptide substrate, ATP, and test compounds in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT).[25]
- Reaction: To the wells of a 384-well assay plate, add the HPK1 enzyme.
- Inhibition: Add serial dilutions of the test inhibitor or DMSO as a vehicle control.
- Initiation: Initiate the kinase reaction by adding a mixture of the biotin-SLP-76 substrate and ATP.
- Incubation: Incubate the plate for 60-90 minutes at room temperature to allow for substrate phosphorylation.
- Detection: Stop the reaction and add detection reagents: a Europium (Eu)-chelate labeled anti-phospho-SLP-76 (S376) antibody and Streptavidin-Allophycocyanin (SA-APC).
- Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader. The FRET signal, generated by the proximity of the Eu-donor and APC-acceptor, is proportional to the amount of phosphorylated SLP-76.

Cellular Assay: Western Blot for Phospho-SLP-76

This method is used to assess HPK1 activity within a cellular context by measuring the phosphorylation of its direct target, SLP-76.

Methodology:

- Cell Culture and Treatment: Culture T-cells (e.g., Jurkat cells or primary human T-cells) and pre-treat with varying concentrations of an HPK1 inhibitor for 1-2 hours.[11]
- Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 2-10 minutes) to activate the TCR pathway.[4][5]
- Lysis: Immediately lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
 for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376).
- Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

Functional Assay: Cytokine Secretion Measurement

This assay measures the functional consequence of HPK1 inhibition on T-cell effector function.

Methodology:

- Cell Preparation: Isolate primary human T-cells or PBMCs and plate them in a 96-well plate.
 [12]
- Inhibitor Treatment: Pre-treat the cells with an HPK1 inhibitor or vehicle control for 1-2 hours.
- Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies (either plate-bound or soluble beads).



- Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion into the supernatant.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
- Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using a suitable method like ELISA (Enzyme-Linked Immunosorbent Assay) or a Cytometric Bead Array (CBA) analyzed by flow cytometry.[23]

Conclusion and Future Directions

HPK1 is a well-validated negative regulator of TCR signaling, acting as a crucial brake on T-cell activation.[4][6][10] Its mechanism, centered on the phosphorylation of SLP-76 and subsequent signalosome destabilization, provides a clear rationale for therapeutic intervention.[11][13] The development of potent and selective small molecule inhibitors of HPK1 represents a promising frontier in cancer immunotherapy.[6][26] These agents have the potential to enhance the activity of effector T-cells, reverse T-cell exhaustion, and potentially synergize with other immunotherapies like checkpoint blockade and CAR-T cell therapy.[7][8][16]

Ongoing clinical trials are beginning to elucidate the safety and efficacy of HPK1 inhibitors in patients with solid tumors.[20][21][27] Future research will focus on optimizing dosing strategies, identifying predictive biomarkers for patient response, and exploring rational combination therapies to fully exploit the therapeutic potential of targeting this key intracellular immune checkpoint.

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- To cite this document: BenchChem. [Negative regulation of TCR signaling by HPK1].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379470#negative-regulation-of-tcr-signaling-by-hpk1]

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